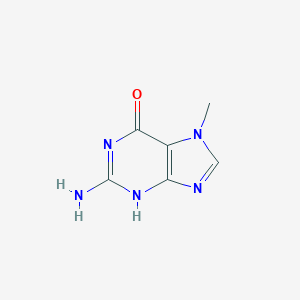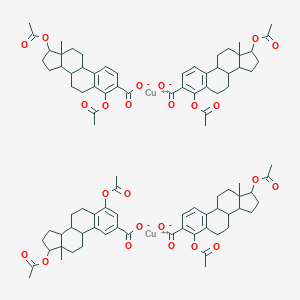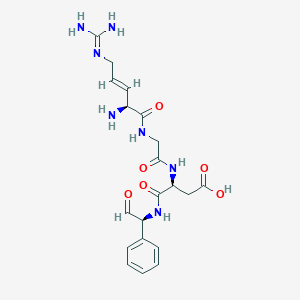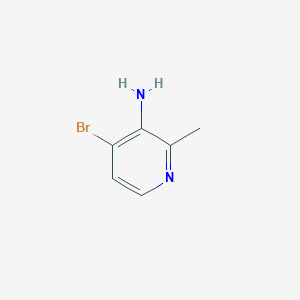
4-Bromo-2-méthylpyridin-3-amine
Vue d'ensemble
Description
4-Bromo-2-methylpyridin-3-amine: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a methyl group at the second position, and an amine group at the third position on the pyridine ring
Applications De Recherche Scientifique
4-Bromo-2-methylpyridin-3-amine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential bioactivity and interactions with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.
Biochemical Pathways
Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyridin-3-amine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-methylpyridin-3-amine may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium phosphate, used to facilitate deprotonation.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed:
Aryl-substituted Pyridines: Formed through coupling reactions.
N-oxides: Formed through oxidation.
Amines: Formed through reduction.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methylpyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methylpyridine: Another isomer with bromine and methyl groups at different positions.
4-Chloro-2-methylpyridin-3-amine: Chlorine substituted analog.
Uniqueness: 4-Bromo-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propriétés
IUPAC Name |
4-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELOTUWTIKRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560030 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-48-2 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


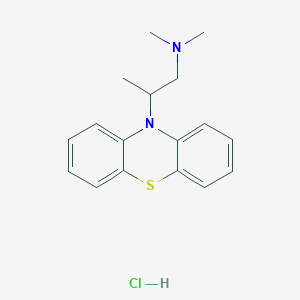

![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)
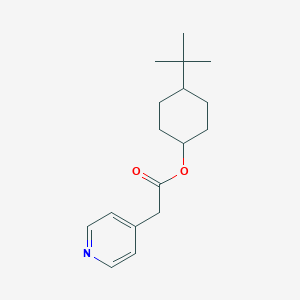
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
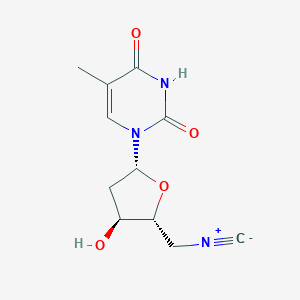
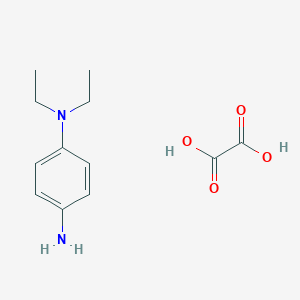
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
